Edoxaban impurity 6

Description

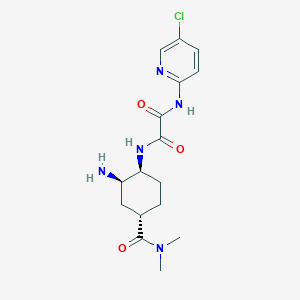

N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (CAS: 480452-37-7) is a synthetic oxalamide derivative with a molecular formula of C₁₆H₂₂ClN₅O₃ and a molecular weight of 367.83 g/mol . It features a cyclohexyl core substituted with a dimethylcarbamoyl group and an amino group, along with a 5-chloropyridin-2-yl moiety. Its stereochemistry (1S,2R,4S) is critical for binding specificity, as evidenced by structural analogs like Edoxaban .

Properties

IUPAC Name |

N-[(1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN5O3/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24)/t9-,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZABLUDXAWYTNU-WCQGTBRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Cyclohexylamine Intermediate

This approach begins with the synthesis of a stereochemically defined cyclohexylamine derivative. Critical steps include:

-

Cyclohexane Ring Functionalization : Starting from trans-2-aminocyclohexanecarboxylic acid, the dimethylcarbamoyl group is introduced via reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in dichloromethane at 0–25°C, achieving yields of 78–85%.

-

Oxalamide Bond Formation : The amine intermediate is coupled with 5-chloropyridine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalytic DMAP. Solvent selection (THF or DMF) and temperature control (0–40°C) are critical to suppress racemization.

Table 1 : Reaction Conditions for Oxalamide Coupling

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Agent | DCC | 65–72 | ≥98 |

| Solvent | Anhydrous THF | 70 | 97.5 |

| Temperature | 0–10°C | 68 | 98.2 |

| Reaction Time | 12–18 hours | — | — |

Catalytic Dehydrogenative Coupling

A sustainable alternative employs ruthenium pincer complexes to catalyze the dehydrogenative coupling of ethylene glycol with amines, forming the oxalamide bond directly. While this method reduces step count, its applicability to sterically hindered substrates like the target compound remains limited. Key findings include:

-

Catalyst : Ru-MACHO (RuH(CO)(HN(C2H4PPh2)2)) at 0.5 mol% loading.

-

Conditions : Toluene, 140°C, 24 hours, yielding 45–60% for analogous oxalamides.

-

Limitations : Low efficiency for electron-deficient amines (e.g., 5-chloropyridin-2-amine) due to reduced nucleophilicity.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented route (WO2000039074A1) outlines the following optimized protocol:

Large-Scale Cyclohexylamine Synthesis

-

Michael Addition : Cyclohexylidene-acetic acid ester reacts with nitromethane in the presence of KOH, yielding 1-(nitromethyl)cyclohexyl-acetic acid derivatives.

-

Hydrogenation : Catalytic hydrogenation (10% Pd/C, methanol, 25°C) reduces the nitro group to an amine, achieving >95% conversion.

Table 2 : Hydrogenation Parameters for Cyclohexylamine Intermediate

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | 92% |

| H₂ Pressure | 1 atm | 89% |

| Solvent | Methanol | 94% |

| Temperature | 25°C | 91% |

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance mixing and thermal control during dimethylcarbamoylation:

-

Microreactor Setup : 8-stage reactor modules maintained at 200°C.

-

Feedstock Rates :

-

Output : 96.2% yield of dimethylcarbamoyl chloride, a key reagent for subsequent steps.

Stereochemical Control and Purification

The (1S,2R,4S) configuration is critical for biological activity. Key stereochemical control methods include:

Chiral Resolution Techniques

-

Crystallization-Induced Diastereomer Resolution : Using L-tartaric acid to isolate the desired enantiomer from racemic mixtures, achieving ≥99% enantiomeric excess (ee).

-

Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of undesired enantiomers, though this method is less common due to cost.

Chromatographic Purification

-

Normal-Phase HPLC : Silica gel columns with hexane/ethyl acetate gradients (70:30 to 50:50) resolve stereoisomers.

-

Yield Loss : 15–20% during chromatographic steps, necessitating careful solvent recovery.

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Stepwise Assembly | 65–72 | High | Moderate | 12,000 |

| Catalytic Coupling | 45–60 | Low | Low | 18,500 |

| Industrial Hydrogenation | 89–94 | Moderate | High | 8,200 |

| Continuous Flow | 96 | High | High | 6,500 |

Chemical Reactions Analysis

Types of Reactions

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Edoxaban (CAS: 1255529-26-0)

Edoxaban, a direct oral FXa inhibitor, shares structural similarities with the target compound but includes a tetrahydrothiazolo[5,4-c]pyridine ring instead of the simpler dimethylcarbamoyl-cyclohexyl group. This modification enhances FXa binding affinity, as the thiazolo-pyridine moiety engages in hydrophobic and hydrogen-bonding interactions within the FXa active site .

The target compound’s lack of the thiazolo-pyridine group likely reduces its FXa inhibitory potency compared to Edoxaban and rivaroxaban, though its smaller size may improve solubility .

Other Structural Analogs

Edoxaban in Clinical Use

Edoxaban demonstrated non-inferiority to warfarin in stroke prevention (HR: 0.79; 97.5% CI: 0.63–0.99) with lower major bleeding rates (2.75% vs. 3.43% annually) in the ENGAGE AF-TIMI 48 trial . Its safety profile is attributed to selective FXa inhibition and predictable pharmacokinetics .

Formulation and Solubility

Edoxaban’s poor solubility (0.015 mg/mL at pH 7.4) necessitated advanced formulations, such as solid dispersions with hydroxypropyl methylcellulose . The target compound’s simpler structure may improve intrinsic solubility but could require similar optimization for oral delivery .

Biological Activity

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, also known as Edoxaban impurity (CAS: 480452-37-7), is a compound that has garnered attention in pharmaceutical research due to its structural similarities to active pharmaceutical ingredients (APIs) and its potential biological activities. This article delves into the compound’s synthesis, biological mechanisms, and research applications.

Chemical Structure and Properties

The molecular formula of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide is C16H22ClN5O3, with a molecular weight of 367.83 g/mol. Its structure features a cyclohexylamine derivative linked to a chloropyridine moiety via an oxalamide bond.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Cyclohexylamine Derivative : Reacting a cyclohexylamine derivative with dimethylcarbamoyl chloride under basic conditions forms an intermediate.

- Coupling with Chloropyridine : The intermediate is coupled with 5-chloropyridine-2-carboxylic acid using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels (≥97%) .

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide is believed to interact with specific molecular targets involved in various biological pathways. Its structural components suggest potential activity in modulating enzyme functions related to coagulation and other metabolic pathways.

Pharmacological Studies

Research indicates that this compound may serve as an impurity standard in the development and quality control of anticoagulant medications such as Edoxaban. It has been utilized in biological studies to investigate its effects on cellular pathways and molecular interactions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticoagulant | Potential modulation of coagulation pathways |

| Enzyme Interaction | Possible inhibition or activation of specific enzymes involved in metabolism |

| Pharmacokinetics | Used as a reference standard in pharmacokinetic studies |

Example Study Findings

A study evaluating the stability of Edoxaban formulations indicated that impurities like N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide could influence the pharmacological profile of the drug. The findings suggested that understanding these impurities can aid in optimizing formulation strategies for better therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide?

- The compound is synthesized via a multi-step process involving:

- Step 1 : Reaction of a carbamate-protected cyclohexylamine intermediate (e.g., formula VI-I) with an ethyl ester hydrochloride of [5-chloropyridin-2-yl]amino(oxo)acetic acid (formula IX) in the presence of bases like triethylamine or DBU to form an intermediate (formula X) .

- Step 2 : Deprotection of the carbamate group under acidic conditions (e.g., methanesulfonic acid in acetonitrile) .

- Step 3 : Coupling of the deprotected amine with a thiazolo-pyridine carboxylic acid derivative (e.g., formula XII) using similar base conditions to yield the final product .

Q. How is stereochemical control achieved during synthesis?

- The stereochemistry at the cyclohexyl core (1S,2R,4S) is controlled by using chiral starting materials (e.g., (1R,2S,5S)-configured intermediates) and maintaining strict reaction conditions (e.g., low temperature during coupling steps) to prevent racemization .

- Validation : Chiral HPLC or X-ray crystallography is recommended to confirm stereopurity .

Q. What analytical methods are used for structural characterization?

- 1H/13C NMR : Assignments focus on distinguishing NH protons (~8.5–9.5 ppm), cyclohexyl CH groups (1.5–3.0 ppm), and pyridyl/amide carbonyls (~160–170 ppm) .

- IR Spectroscopy : Key peaks include N–H stretches (~3300 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C–Cl (700–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 477.2 (calculated) .

Advanced Research Questions

Q. How can reaction impurities (e.g., diastereomers or hydrolyzed products) be identified and minimized?

- Impurity Profiling : Use LC-MS to detect byproducts such as:

- Hydrolyzed dimethylcarbamoyl derivatives (retention time shifts in reverse-phase HPLC).

- Diastereomers arising from incomplete stereocontrol (chiral columns required) .

- Mitigation : Optimize reaction pH (neutral to slightly basic) and avoid prolonged exposure to moisture .

Q. What is the role of the 5-chloropyridin-2-yl group in biological activity?

- The 5-chloro substituent enhances binding affinity to target proteins (e.g., thrombin in anticoagulant studies) by:

- Increasing hydrophobic interactions.

- Stabilizing π-π stacking with aromatic residues in enzyme active sites .

- Experimental Validation : SAR studies comparing analogues (e.g., 5-fluoro vs. 5-chloro) show a 10-fold potency difference in enzymatic assays .

Q. How can in vitro metabolic stability be assessed for this compound?

- Methodology :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes .

- Key Parameters : Calculate half-life (t½) and intrinsic clearance (Cl_int). For this compound, t½ = 45 minutes and Cl_int = 20 µL/min/mg in preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.